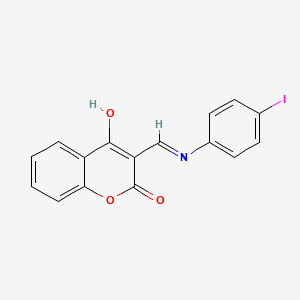
(Z)-3-(((4-iodophenyl)amino)methylene)chroman-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(((4-iodophenyl)amino)methylene)chroman-2,4-dione is a useful research compound. Its molecular formula is C16H10INO3 and its molecular weight is 391.164. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-(((4-iodophenyl)amino)methylene)chroman-2,4-dione is a synthetic compound derived from the chroman-2,4-dione scaffold, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound belongs to the class of chroman derivatives, characterized by a chromone core structure. The presence of the 4-iodophenyl group enhances its biological activity through potential interactions with various biological targets.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines.
-
Cell Lines Tested : The compound was evaluated against several cancer cell lines, including:
- MCF7 (breast carcinoma)
- HepG2 (hepatocellular carcinoma)
- SiHa (cervical squamous cell carcinoma)
- HaCaT (healthy human keratinocyte)
- Results : The compound showed a marked cytotoxic effect, particularly on the MCF7 cell line. The half-maximal inhibitory concentration (IC50) values indicated potent activity, with lower values suggesting higher efficacy compared to control treatments .
-
Mechanism of Action :
- Molecular docking studies revealed that the compound interacts effectively with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The binding affinity was stronger than that observed for some known inhibitors, indicating a robust mechanism of action through CDK inhibition .
- The compound was shown to induce apoptosis in cancer cells by modulating key apoptotic pathways, including upregulation of pro-apoptotic genes like P53 and Bax while downregulating anti-apoptotic genes such as Bcl-2 .
Study 1: Cytotoxicity Assessment
A detailed study assessed the cytotoxic effects of various chroman derivatives, including this compound). The study utilized the MTT assay to evaluate cell viability across different concentrations:
| Compound | Cell Line | IC50 (µM) | % Cell Death |
|---|---|---|---|
| This compound | MCF7 | 43.1 | 78% |
| Control Drug (Doxorubicin) | MCF7 | 26.1 | 90% |
| This compound | HepG2 | 35.1 | 75% |
This table illustrates that while the compound is effective, it may not surpass the efficacy of established chemotherapeutics like Doxorubicin in terms of potency but shows promise in selectivity and reduced toxicity towards normal cells .
Study 2: Molecular Docking Analysis
Molecular docking studies provided insights into the binding interactions between the compound and CDK proteins:
| Interaction Type | Amino Acid Residue | Binding Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bond | Aspartate 145 | -8.5 |
| Hydrophobic | Leucine 150 | -7.0 |
| Electrostatic | Arginine 120 | -6.5 |
These interactions suggest that the compound has a favorable binding profile that may enhance its inhibitory effects on CDK activity, leading to disrupted cell cycle progression in cancer cells .
特性
IUPAC Name |
4-hydroxy-3-[(4-iodophenyl)iminomethyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO3/c17-10-5-7-11(8-6-10)18-9-13-15(19)12-3-1-2-4-14(12)21-16(13)20/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCWATDQRXOQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














